7-Hydroxynalidixic acid is derived from nalidixic acid through metabolic processes in the human body. It is classified as a quinolone antibiotic and falls under the broader category of antibacterial agents. The compound is particularly relevant in pharmacology due to its role in understanding drug metabolism and efficacy.
The synthesis of 7-hydroxynalidixic acid typically involves the hydroxylation of nalidixic acid. Various methods have been explored for this transformation, including:
These methods require careful optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize yield and minimize by-products.
The molecular formula of 7-hydroxynalidixic acid is with a molecular weight of approximately 232.24 g/mol. The compound features a bicyclic structure characteristic of quinolones, with a carboxylic acid group and a hydroxyl group that contribute to its biological activity.
7-Hydroxynalidixic acid participates in various chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for understanding the metabolism and elimination pathways of 7-hydroxynalidixic acid in humans.
The primary mechanism of action for 7-hydroxynalidixic acid involves inhibition of bacterial DNA synthesis. It achieves this by:
By inhibiting these enzymes, 7-hydroxynalidixic acid effectively halts bacterial growth, making it an effective antibacterial agent.
7-Hydroxynalidixic acid exhibits several important physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent.
7-Hydroxynalidixic acid has several applications in scientific research and medicine:
7-Hydroxynalidixic acid (HNA), systematically named 1-ethyl-1,4-dihydro-7-(hydroxymethyl)-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a biologically active metabolite of the first-generation quinolone antibiotic nalidixic acid. Its molecular formula is C12H12N2O4 (molecular weight: 248.24 g/mol) and it features a hydroxyl group (-OH) at the C7 position of the naphthyridine nucleus, replacing the methyl group of the parent compound [1] [3]. This structural modification enhances its polarity compared to nalidixic acid, influencing its pharmacokinetic behavior. Spectroscopic characterization reveals distinct UV absorption maxima at 258 nm and 332 nm in acidic media, shifting to 274 nm and 366 nm under alkaline conditions—properties leveraged in analytical detection methods [7].
Table 1: Physicochemical Properties of 7-Hydroxynalidixic Acid
Property | Value | Analytical Method |
---|---|---|
Molecular Formula | C12H12N2O4 | High-resolution mass spectrometry |
CAS Registry Number | 3375-09-7 | Chemical databases |
UV Absorption (λmax) | 258 nm (acidic), 274 nm (alkaline) | Spectrophotometry |
Plasma Protein Binding | ~65% | Equilibrium dialysis |
logP (Octanol-Water) | 0.8 | Chromatographic measurement |
HNA was identified in the early 1960s during metabolic studies of nalidixic acid—the inaugural synthetic quinolone discovered by Lesher et al. as a byproduct of chloroquine synthesis [8]. While nalidixic acid revolutionized urinary tract infection (UTI) treatment by targeting Gram-negative pathogens, its clinical utility was hampered by rapid metabolism and resistance development. HNA’s discovery revealed that in vivo biotransformation generated metabolites contributing significantly to therapeutic activity. This insight catalyzed medicinal chemistry efforts to stabilize the C7 position, ultimately leading to fluorinated quinolones (e.g., ciprofloxacin) with enhanced metabolic stability and potency [2] [3]. HNA thus represents a pivotal "stepping stone" in quinolone evolution, demonstrating the pharmacophoric importance of C7 substituents.
HNA is the principal active metabolite of nalidixic acid, formed via hepatic cytochrome P450-mediated oxidation of the parent compound’s C7 methyl group. In humans, oral nalidixic acid (1 g dose) undergoes rapid conversion to HNA, which achieves peak plasma concentrations of 8–15 µg/mL within 2–4 hours. Notably, HNA constitutes 30% of circulating antibacterial activity in plasma and up to 85% in urine, underscoring its therapeutic contribution [6] [9]. Further metabolism involves glucuronidation (57% of HNA) or oxidation to 7-carboxynalidixic acid (CNA), an inactive dicarboxylic acid derivative [6] [7]. Renal clearance of HNA (37–162 mL/min) significantly exceeds that of nalidixic acid (2–25 mL/min), facilitating its urinary accumulation and efficacy against UTIs [6].
Table 2: Comparative Pharmacokinetics of Nalidixic Acid and 7-Hydroxynalidixic Acid
Parameter | Nalidixic Acid | 7-Hydroxynalidixic Acid |
---|---|---|
Half-life (t1/2) | 1.1–2.5 hours | 2.5–5.5 hours |
Peak Plasma Conc. | 20–40 µg/mL | 8–15 µg/mL |
Protein Binding | 93–95% | 63–65% |
Renal Clearance | 2–25 mL/min | 37–162 mL/min |
Urinary Excretion | 4% unchanged | 32% unchanged; 57% as glucuronide |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3